2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazol core substituted with electron-withdrawing groups (EWGs) such as nitro (NO₂) and sulfone (SO₂). Its structural complexity arises from the fused thiophene-pyrazole ring system, which is functionalized with a 4-nitrophenyl group at position 2 and a 2,4-dichlorobenzamide moiety at position 3.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O5S/c19-10-1-6-13(15(20)7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQCODEKNVLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzamides, and various functionalized thieno[3,4-c]pyrazole compounds.
Scientific Research Applications
2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as nitro and chloro may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the thieno[3,4-c]pyrazol scaffold but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thieno[3,4-c]Pyrazol Derivatives
*Calculated based on molecular formula (C₁₉H₁₂Cl₂N₄O₅S).
†Inferred from , where a structurally related 1,3,4-thiadiazole derivative exhibited DHFR inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonding with Asp 21, Ser 59, and Tyr 22 .
Key Observations:
Electron-Withdrawing vs. In contrast, the methoxyphenyl derivative () may exhibit reduced affinity due to its electron-donating OMe group . The 4-bromo analog () shares a halogenated benzamide but lacks the nitro group, which could limit its interaction strength compared to the target compound .
Sulfone vs. Compounds with a 5-oxo (ketone) group () may exhibit conformational flexibility, altering binding modes .
Biological Implications :
Biological Activity
2,4-Dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its molecular formula is and it has been studied for various pharmacological effects.
Chemical Structure
The compound features a complex structure that includes:
- A thieno[3,4-c]pyrazole core.
- Nitro and dichloro substituents which are known to influence biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with nitrophenyl groups can inhibit the growth of various bacteria and fungi through mechanisms that disrupt cellular processes or structures .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies suggest that this compound may possess antioxidant and anti-inflammatory properties. The presence of nitro groups is often associated with enhanced reactivity towards free radicals, which could contribute to its potential as an antioxidant agent .
In Vivo Studies
In a study investigating the metabolic pathways of related compounds in rats, it was found that the metabolism involved reduction and N-acetylation processes. This suggests that similar mechanisms might be at play for this compound as well .
Docking Simulations
Computational studies using density functional theory (DFT) have indicated that the compound has favorable binding affinities to various biological targets. These simulations help elucidate its potential mechanisms of action at the molecular level. The calculated properties suggest that the compound could interact effectively with proteins involved in inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Optimization can include adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), or microwave-assisted synthesis to reduce reaction time.
- Key Parameters : Monitor reaction progress via TLC and purify via column chromatography using silica gel and dichloromethane/methanol gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Analytical Workflow :
- NMR : Use H/C NMR to confirm aromatic proton environments and substituent positions .
- FTIR : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers design initial biological screening assays for antimicrobial activity?
- Protocol :
- Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.
- Advanced Tip : Pair with time-kill assays to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s interaction with bacterial enzyme targets like acps-pptase?
- Experimental Design :
- Enzyme Assays : Use purified acps-pptase enzymes in kinetic assays (e.g., malachite green phosphate detection) to quantify inhibition .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to map binding interactions with the thieno-pyrazole core and nitro groups .
- Mutagenesis : Engineer enzyme mutants (e.g., active-site residues) to validate binding hypotheses .
Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?
- Case Study : If high in vitro antimicrobial activity conflicts with poor in vivo efficacy:
- Solubility Testing : Measure logP and aqueous solubility; consider prodrug strategies (e.g., esterification) .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., nitro group reduction) .
- Formulation : Test nanoparticle encapsulation to enhance bioavailability .
Q. How do structural modifications (e.g., trifluoromethyl substitution) impact bioactivity?
- Synthetic Strategy :
- Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., CF) to enhance membrane permeability .
- SAR Analysis : Compare MIC values of analogs to identify critical substituents (e.g., dichloro vs. difluoro derivatives) .
Q. What advanced analytical methods address challenges in quantifying trace impurities?
- Solutions :
- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients to separate byproducts; quantify impurities via calibration curves .
- LC-QTOF : Detect low-abundance degradants (e.g., hydrolysis products) with high mass accuracy .
Q. How can environmental fate studies assess ecological risks of this compound?
- Protocol :
- Biodegradation Assays : Use OECD 301F to measure degradation in soil/water matrices .
- Ecotoxicology : Test acute toxicity in Daphnia magna and algae (OECD 202/201) .
- Computational Modeling : Predict environmental persistence via EPI Suite or ECOSAR .
Methodological Notes
- Antioxidant Assays : For DPPH/ABTS radical scavenging, standardize protocols with Trolox equivalents and validate via LC-MS to rule out interference from nitro groups .
- Crystallography : Grow single crystals via slow evaporation (acetone/water) and solve structures using XRD to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
